molecular formula C10H13FO2 B2709930 [4-(3-Fluoropropoxy)phenyl]methanol CAS No. 449778-58-9

[4-(3-Fluoropropoxy)phenyl]methanol

Cat. No.: B2709930
CAS No.: 449778-58-9
M. Wt: 184.21
InChI Key: RXLWPIJNZZKLAX-UHFFFAOYSA-N
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Description

[4-(3-Fluoropropoxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by a phenyl ring substituted with a fluoropropoxy group and a methanol group.

Properties

IUPAC Name

[4-(3-fluoropropoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLWPIJNZZKLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluoropropoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: 4-(3-Fluoropropoxy)benzaldehyde or 4-(3-Fluoropropoxy)benzoic acid.

    Reduction: 4-(3-Fluoropropoxy)phenylmethane.

    Substitution: Products depend on the nucleophile used, such as 4-(3-Azidopropoxy)phenylmethanol or 4-(3-Thiocyanatopropoxy)phenylmethanol.

Scientific Research Applications

[4-(3-Fluoropropoxy)phenyl]methanol is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of fluorescent probes and imaging agents.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3-Fluoropropoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The fluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropoxy)phenylmethanol
  • 4-(3-Bromopropoxy)phenylmethanol
  • 4-(3-Methoxypropoxy)phenylmethanol

Uniqueness

[4-(3-Fluoropropoxy)phenyl]methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Biological Activity

[4-(3-Fluoropropoxy)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11H13F1O2
  • Molecular Weight : 202.22 g/mol
  • Structure : The compound features a phenolic structure with a fluoropropoxy substituent, which may influence its biological interactions.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Endothelial Function Modulation : The compound has been associated with the modulation of endothelial function, suggesting potential applications in treating cardiovascular diseases associated with endothelial dysfunction .
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Inhibition of Lipid Peroxidation : There is evidence suggesting that this compound may inhibit lipid peroxidation, which is crucial in preventing cellular damage in various diseases .

Biological Activity Data

Activity TypeObservationsReferences
Endothelial DysfunctionModulates endothelial function
Antioxidant PropertiesPotential to reduce oxidative stress
Lipid PeroxidationInhibits lipid peroxidation

Study 1: Endothelial Dysfunction

A study investigated the effects of this compound on endothelial cells under oxidative stress conditions. The results indicated a significant improvement in endothelial function, as measured by nitric oxide production and cell viability assays. This suggests that the compound could be beneficial in conditions such as atherosclerosis and hypertension.

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibits notable antioxidant activity. The compound was able to scavenge free radicals effectively, which supports its potential use as a therapeutic agent against oxidative stress-related diseases.

Study 3: Lipid Peroxidation Inhibition

Further research focused on the compound's ability to inhibit lipid peroxidation in cellular models. Results showed a marked decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating that this compound could protect against lipid-related cellular damage.

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